molecular formula C5H12ClNO2S B2501763 2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride CAS No. 1955548-22-7

2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride

Cat. No.: B2501763
CAS No.: 1955548-22-7
M. Wt: 185.67
InChI Key: DCQZFUGQNKLZMX-UHFFFAOYSA-N
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Description

2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride is an organic compound with the molecular formula C5H12ClNO2S It is a derivative of amino acids, characterized by the presence of a methylsulfanyl group attached to the ethyl chain, which is further connected to the amino group of acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride typically involves the reaction of 2-(methylsulfanyl)ethylamine with chloroacetic acid in the presence of a suitable base, such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe for investigating enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(Methylsulfanyl)ethyl]amino}propanoic acid hydrochloride
  • 2-{[2-(Methylsulfanyl)ethyl]amino}butanoic acid hydrochloride
  • 2-{[2-(Methylsulfanyl)ethyl]amino}pentanoic acid hydrochloride

Uniqueness

2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride is unique due to its specific structural features, such as the presence of the methylsulfanyl group and the ethyl chain connected to the amino group of acetic acid. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride, also known as a derivative of amino acids with a methylthio group, has garnered interest due to its potential biological activities. This compound is structurally related to various amino acids and has been studied for its antimicrobial, analgesic, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₅H₁₃ClN₂O₂S
  • Molecular Weight : 198.69 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of amino acids, including those with methylthio substitutions, exhibit notable antimicrobial properties. The compound was evaluated against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were determined to assess the antibacterial efficacy.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus ATCC 292134.66 - 35.8
Enterococcus faecalis ATCC 292120.070 - 8.95
Mycobacterium tuberculosis H37Ra16 - 64

These results indicate that the compound exhibits a broad spectrum of activity against both Gram-positive bacteria and mycobacteria, suggesting its potential as an antimicrobial agent in clinical settings .

Analgesic Activity

In studies focusing on analgesic properties, the compound's structural similarity to established non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may inhibit cyclooxygenase enzymes (COX-1 and COX-2). However, preliminary findings indicate that it may act differently compared to traditional NSAIDs, potentially offering a unique mechanism of pain relief without the common side effects associated with COX inhibition .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colon cancer), with IC50 values indicating significant cell viability reduction.

Cell Line IC50 (µM)
MDA-MB-23121.6
Caco-231.9

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation .

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Mechanism : The presence of the methylthio group enhances lipophilicity, potentially facilitating membrane penetration and disrupting bacterial cell integrity.
  • Analgesic Pathways : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or altering pain signaling pathways without direct COX inhibition.
  • Cytotoxic Effects : The anticancer activity may involve the induction of oxidative stress or modulation of apoptotic pathways, leading to increased cancer cell death.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

  • A study examining thieno[3,2-d]pyrimidine derivatives showed significant antimicrobial activity against resistant strains . Similar structures may provide insight into optimizing derivatives like this compound for enhanced efficacy.
  • Research on other amino acid derivatives has demonstrated their ability to inhibit phosphodiesterases and exhibit neurotropic effects, suggesting a broader range of biological activities that could be explored further .

Properties

IUPAC Name

2-(2-methylsulfanylethylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-9-3-2-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQZFUGQNKLZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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